2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
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Description
“2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide” is a chemical compound with the molecular formula C18H17FN2O4 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular weight of this compound is 344.3369832 . For a detailed molecular structure, one should refer to the compound’s mol file .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H17FN2O4), molecular weight (344.3369832), and more . For a comprehensive list of properties, one should refer to the compound’s data sheet .Scientific Research Applications
Fluoroionophore Development
Researchers have developed fluoroionophores from derivatives similar to the compound . These fluoroionophores have been shown to specifically chelate metal cations like Zn+2 in both organic and semi-aqueous solutions. This suggests potential applications in metal ion detection and analysis (Hong et al., 2012).
Chemosensor for Metal Ions
A study describes the development of a fluorescent sensor composed of structural elements similar to the compound. This sensor demonstrated high selectivity and sensitivity for Zn+2 over other cations, indicating potential applications in selective metal ion sensing (Li et al., 2014).
Inhibitor of Met Kinase Superfamily
Compounds structurally related to "2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" have been identified as potent and selective inhibitors of the Met kinase superfamily. This highlights potential applications in the development of therapeutic agents for targeting specific kinases (Schroeder et al., 2009).
Synthesis of Tetrahydropyridines
Research on the synthesis of tetrahydropyridines using reactions involving compounds similar to the one has been conducted. These findings could have implications for the synthesis of novel organic compounds with potential pharmaceutical applications (Zhu et al., 2003).
TRPV1 Antagonism
Studies on 2-aryl pyridine derivatives, which are structurally related to the compound , have shown potential as hTRPV1 antagonists. This suggests possible applications in the development of treatments for conditions modulated by the TRPV1 receptor (Ryu et al., 2014).
Fluorescent Chemo-Sensing of Metal Ions
Salicylaldehyde based hydrazones, structurally similar to the compound of interest, have shown "turn on" fluorescence response to metal ions like Al3+. This indicates potential uses in the development of fluorescent sensors for metal ion detection (Rahman et al., 2017).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-12(25-15-5-3-2-4-14(15)19)17(22)20-8-10-21-9-6-13-7-11-24-16(13)18(21)23/h2-7,9,11-12H,8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEWZUMJIIYJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC2=C(C1=O)OC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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